molecular formula C20H22N4OS B3201781 2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1020488-20-3

2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B3201781
CAS RN: 1020488-20-3
M. Wt: 366.5 g/mol
InChI Key: FPGIEERTFOXEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a novel compound that has been synthesized recently. This compound has shown promising results in scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. This compound has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide in lab experiments is its potent anti-inflammatory effects. This compound can be used to study the role of inflammation in various diseases and to develop new anti-inflammatory drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide. One of the future directions is to study its potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to develop new derivatives of this compound with improved potency and reduced toxicity. Further studies are also needed to determine the optimal dosage and potential side effects of this compound.

Scientific Research Applications

2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide has shown promising results in scientific research applications. It has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-cyclopentyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-11-18(22-19(25)12-15-7-5-6-8-15)24(23-14)20-21-17(13-26-20)16-9-3-2-4-10-16/h2-4,9-11,13,15H,5-8,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGIEERTFOXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CCCC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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